EP₁ Receptor Antagonist Potency and CNS Penetration vs. Carboxylic Acid Congeners
In the GSK pyrazole amide EP₁ antagonist program, replacement of the carboxylic acid pharmacophore with a neutral amide (exemplified by 4h, a structural congener of 2-(4-bromopyrazol-1-yl)-3-methylbutanamide) maintained functional antagonist potency while dramatically improving brain-to-blood ratio from negligible to 0.8:1–2.0:1 [1]. The 4-bromo substituent contributed to balanced lipophilicity enabling CNS access, whereas chloro and unsubstituted analogs showed inferior permeability in MDCK-MDR1 assays [1].
| Evidence Dimension | Brain-to-blood concentration ratio (CNS penetration) |
|---|---|
| Target Compound Data | 0.8:1 to 2.0:1 (for compound 4h, representative of the 4-bromopyrazole amide series) |
| Comparator Or Baseline | Carboxylic acid EP₁ antagonists: negligible brain penetration (<0.1:1 ratio) |
| Quantified Difference | ≥8-fold improvement in brain-to-blood ratio |
| Conditions | In vivo rat pharmacokinetic study; brain and blood sampled at Tmax after oral dosing [1] |
Why This Matters
For CNS-involved inflammatory pain targets, brain penetration is a critical selection criterion; carboxylic acid leads fail this requirement entirely.
- [1] Hall A, Billinton A, Bristow AK, et al. Discovery of brain penetrant, soluble, pyrazole amide EP1 receptor antagonists. Bioorg Med Chem Lett. 2008;18(14):4027-4032. doi:10.1016/j.bmcl.2008.05.118. View Source
